molecular formula C6H8ClNO3S B143371 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 136086-20-9

3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B143371
CAS RN: 136086-20-9
M. Wt: 209.65 g/mol
InChI Key: IQUNAOSVGUETJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid, also known as CTCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CTCA belongs to the family of thiazolidine-4-carboxylic acid derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been investigated for its antimicrobial and anticancer properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has also been found to induce apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
In addition to its pharmaceutical applications, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has also been studied for its potential use in the field of materials science. It has been shown to exhibit excellent antioxidant properties, making it a potential candidate for the development of antioxidant coatings for metal surfaces.

Mechanism of Action

The mechanism of action of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the inhibition of bacterial growth. In cancer cells, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been found to induce apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and anticancer properties. In addition, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been found to exhibit antioxidant properties, making it a potential candidate for the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is its ease of synthesis, which makes it a readily available compound for laboratory experiments. In addition, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been shown to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is its potential toxicity, which should be carefully evaluated before use in laboratory experiments.

Future Directions

There are several future directions for the research on 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid. One of the potential areas of research is the development of novel antimicrobial agents based on the structure of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid. In addition, the anticancer properties of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid could be further explored for the development of novel anticancer drugs. Furthermore, the antioxidant properties of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid could be investigated for the prevention of oxidative stress-related diseases. Finally, the potential toxicity of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid should be further evaluated to ensure its safe use in laboratory experiments.

Synthesis Methods

3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized by the reaction of 3-mercaptoacetic acid with chloroacetyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction yields 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid as a white crystalline solid with a melting point of 129-131°C. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.

properties

CAS RN

136086-20-9

Product Name

3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C6H8ClNO3S

Molecular Weight

209.65 g/mol

IUPAC Name

3-(2-chloroacetyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C6H8ClNO3S/c7-1-5(9)8-3-12-2-4(8)6(10)11/h4H,1-3H2,(H,10,11)

InChI Key

IQUNAOSVGUETJE-UHFFFAOYSA-N

SMILES

C1C(N(CS1)C(=O)CCl)C(=O)O

Canonical SMILES

C1C(N(CS1)C(=O)CCl)C(=O)O

synonyms

4-Thiazolidinecarboxylic acid, 3-(chloroacetyl)- (9CI)

Origin of Product

United States

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